
2-Cyclobutylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclobutylazetidine hydrochloride is a chemical compound with the molecular formula C7H14ClN . It is not intended for human or veterinary use and is used for research purposes.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C7H14ClN) and molecular weight (147.65) . Further details about its melting point, boiling point, density, and other properties are not directly available .Scientific Research Applications
Antiviral Activity : 2-Cyclobutylazetidine derivatives have been investigated for their antiviral properties. For instance, certain pyrimidine derivatives with cyclobutyl groups have shown effective anti-influenza virus activity, demonstrating potential as topical treatments for influenza virus infection (Hisaki et al., 1999).
HIV Inhibition : Research has also explored the efficacy of cyclobutyl-containing compounds in inhibiting HIV replication. Cyclobut-A and cyclobut-G, two carbocyclic oxetanocin analogs, showed significant activity against HIV in T cells and monocytes, indicating potential for therapeutic application in HIV treatment (Hayashi et al., 1990).
Cytotoxicity and Antileukemic Activity : The compound has been studied for its role in cancer treatment, particularly in leukemia. Various derivatives of 2-Cyclobutylazetidine hydrochloride have shown cytotoxic effects and potential antileukemic activity (Hamamura et al., 1976).
Chemotherapy Enhancement : Studies have also focused on how 2-Cyclobutylazetidine derivatives enhance the efficacy of chemotherapy drugs. These compounds have been investigated for their ability to intercalate into DNA and enhance the cytotoxic effect of chemotherapy drugs, potentially leading to improved treatment outcomes for various cancers (Sedláček et al., 2011).
Broad-spectrum Antiviral Activity : Additionally, 2-Cyclobutylazetidine derivatives have shown broad-spectrum antiviral activity, suggesting their potential as a universal treatment for various viral infections (De Clercq et al., 1990).
Targeting DNA Methylation : The compound's analogs have been utilized in targeting DNA methylation, offering therapeutic possibilities for diseases associated with DNA methylation abnormalities (Jackson-Grusby et al., 1997).
Mechanism of Action
properties
IUPAC Name |
2-cyclobutylazetidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c1-2-6(3-1)7-4-5-8-7;/h6-8H,1-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUJPNBMJIHMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2CCN2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2138033-84-6 |
Source


|
| Record name | 2-cyclobutylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

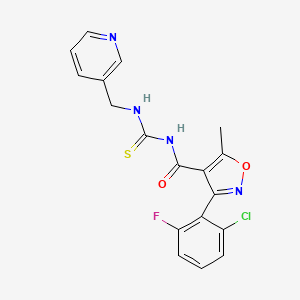

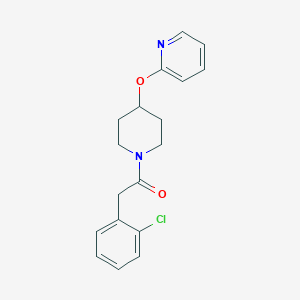
![7-Chlorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2995566.png)
![N-Methyl-N-[2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2995567.png)
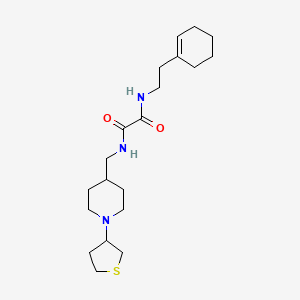

![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
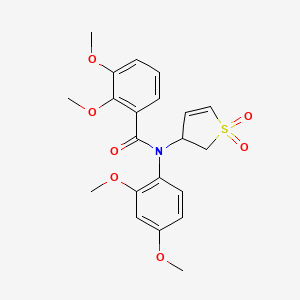
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2995575.png)
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
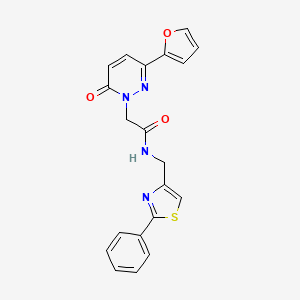

![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)